2-Amino-benzenesulfonyl chloride

説明

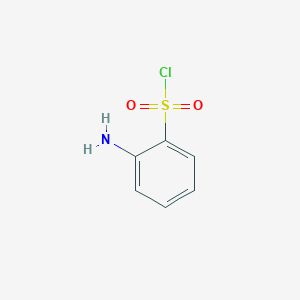

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-aminobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMQCNNTMBBVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Amino Benzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is inherently electrophilic, a characteristic that dictates the reactivity of 2-Amino-benzenesulfonyl chloride. fiveable.mecymitquimica.com The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. fiveable.me These atoms strongly withdraw electron density from the sulfur atom, rendering it electron-deficient and thus a prime target for nucleophilic attack. fiveable.mepearson.com This pronounced electrophilicity is the foundation for its utility in chemical synthesis, particularly in reactions where it serves as a precursor for introducing the sulfonyl group. fiveable.me

The chlorine atom attached to the sulfonyl group is an effective leaving group, which facilitates nucleophilic substitution reactions. fiveable.me When a nucleophile attacks the electrophilic sulfur center, the sulfur-chlorine bond is readily cleaved. fiveable.me While the amino group (-NH₂) at the ortho position is an electron-donating group, which can influence the electronic properties of the benzene (B151609) ring, the strong electron-withdrawing nature of the sulfonyl group dominates the reactivity at the sulfur center. This dual functionality of an electron-donating amino group and an electrophilic sulfonyl chloride group on the same molecule makes this compound a versatile reagent in organic synthesis.

Nucleophilic Substitution Reactions at the Sulfur Center

The electrophilic sulfur atom in this compound is susceptible to attack by a wide range of nucleophiles. molport.com These reactions typically proceed via a nucleophilic substitution mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile. fiveable.mesmolecule.com This reactivity is central to the synthesis of various sulfur-containing compounds. molport.com

One of the most significant reactions of this compound is its reaction with primary and secondary amines, a process known as aminolysis. molport.com This reaction results in the formation of sulfonamides, a class of compounds with considerable importance in medicinal chemistry and other industrial applications. cbijournal.comekb.eg The general mechanism involves the amine acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. wikipedia.orgbyjus.com This is typically followed by the elimination of hydrogen chloride, often facilitated by a base, to yield the stable sulfonamide product. rsc.orglibretexts.org

Primary amines react readily with this compound to form N-substituted sulfonamides. molport.com In this reaction, the nucleophilic primary amine attacks the electrophilic sulfur atom, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl). libretexts.orgpearson.com The reaction is generally efficient and is a standard method for synthesizing this class of compounds. researchgate.net

For example, the reaction with methylamine (B109427) yields 2-amino-N-methylbenzenesulfonamide. The process involves the direct substitution of the chloride on the sulfonyl group by the methylamine nucleophile. Similarly, reactions with other primary amines, such as aniline (B41778) derivatives, proceed efficiently to completion. researchgate.net The resulting sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen atom, a characteristic that influences its solubility in alkaline solutions. libretexts.orgvedantu.com

Table 1: Examples of Reactions with Primary Amines

| Primary Amine | Product |

|---|---|

| Methylamine | 2-amino-N-methylbenzenesulfonamide |

| Substituted Anilines | N-(substituted-phenyl)-2-aminobenzenesulfonamide researchgate.net |

| 2-Aminothiazole | N-(thiazol-2-yl)-2-aminobenzenesulfonamide pearson.com |

| 2-Aminopyridine | N-(pyridin-2-yl)-2-aminobenzenesulfonamide cbijournal.com |

Secondary amines also undergo nucleophilic substitution with this compound to afford N,N-disubstituted sulfonamides. molport.com The mechanism is analogous to that with primary amines, where the secondary amine acts as the nucleophile. libretexts.org However, the resulting sulfonamide lacks a hydrogen atom on the nitrogen, which distinguishes it from the products derived from primary amines. libretexts.org This structural difference affects the chemical properties of the product, such as its solubility in basic solutions. byjus.comlibretexts.org

The synthesis of several important drug molecules relies on the coupling reaction between a sulfonyl chloride and a secondary amine. cbijournal.comekb.eg The reaction is a key step in creating complex sulfonamide derivatives. ekb.eg

Table 2: Examples of Reactions with Secondary Amines

| Secondary Amine | Product |

|---|---|

| Diethylamine | N,N-diethyl-2-aminobenzenesulfonamide |

| Morpholine | 2-(morpholinosulfonyl)aniline nih.gov |

| Piperazine derivatives | 1-(2-aminophenylsulfonyl)piperazine derivatives nih.gov |

The pH of the reaction medium significantly influences the yield and selectivity of sulfonamide formation. The reactivity of both the amine and the sulfonyl chloride can be affected by pH. In highly acidic conditions (low pH), the amine nucleophile can be protonated to form an ammonium (B1175870) salt. This protonation reduces the nucleophilicity of the amine, thereby slowing down or inhibiting the desired reaction.

Conversely, in strongly alkaline conditions (high pH), the sulfonyl chloride group can undergo hydrolysis to form the corresponding sulfonic acid or sulfonate salt, which is an undesirable side reaction. wikipedia.orglibretexts.org Therefore, controlling the pH is crucial for optimizing the yield of the sulfonamide product. Often, the reaction is carried out in the presence of a base (like pyridine (B92270) or sodium carbonate) to neutralize the HCl produced, driving the reaction to completion while maintaining a suitable pH to avoid hydrolysis of the sulfonyl chloride and deactivation of the amine. cbijournal.comekb.eglibretexts.org Studies on the hydrolysis of 4-aminobenzenesulfonyl chloride have shown that its reactivity profile forms a sigmoid shape with a plateau between pH 2 and 11, indicating a range where the reaction can proceed effectively. researchgate.netresearchgate.net

Kinetic studies of the reactions of sulfonyl chlorides, including aminolysis and hydrolysis, often reveal complex rate dependencies. nih.govmdpi.com While the fundamental reaction is a nucleophilic substitution, the mechanism can vary. Solvolysis reactions of benzenesulfonyl chlorides are often studied under pseudo-first-order conditions, where the concentration of the nucleophile (like water or an amine) is in large excess, making the reaction rate appear to depend only on the concentration of the sulfonyl chloride. nih.govcdnsciencepub.comscience.gov Excellent pseudo-first-order kinetics have been observed in such studies. cdnsciencepub.com

The reaction mechanism is often described as an Sₙ2-type process. cdnsciencepub.com However, more detailed analyses suggest a spectrum of mechanisms is possible. nih.govmdpi.com For some solvolysis reactions of sulfonyl chlorides, evidence points towards a third-order reaction, where one solvent or amine molecule acts as the attacking nucleophile and a second molecule functions as a general base catalyst, assisting in the rate-determining step. nih.govmdpi.com This general base catalysis is consistent with kinetic solvent isotope effects observed in these reactions. mdpi.com The unified framework proposes two potential reaction channels: an Sₙ1-Sₙ2 spectrum and an Sₙ2-Sₙ3 (third-order) spectrum, with the operative mechanism depending on the specific substrate, nucleophile, and solvent conditions. nih.govmdpi.com

Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound, its reaction with water, is a fundamental process that has been the subject of detailed kinetic and mechanistic studies. The reaction pathway and rate can be significantly influenced by the pH of the medium and the presence of catalysts.

In neutral water, the hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgnih.gov This involves the direct attack of a water molecule on the sulfur atom.

Studies on various substituted benzenesulfonyl chlorides have shown that the rates of neutral hydrolysis can be correlated with parameters that describe the solvent's ionizing power and nucleophilicity. mdpi.com For the hydrolysis of benzenesulfonyl chloride, the kinetic solvent isotope effect (kH₂O/kD₂O) is approximately 1.56, which is indicative of significant bond breaking in the transition state. nih.gov The solvolysis rates for the neutral hydrolysis of substituted benzenesulfonyl chlorides often result in a curved Hammett plot, suggesting a change in the transition state structure or mechanism with different substituents. rsc.org

The activation parameters for the neutral hydrolysis of benzenesulfonyl chloride in water have been determined, providing further insight into the reaction mechanism. These data are consistent with an SN2 pathway where both bond-making (S-O) and bond-breaking (S-Cl) are important in the transition state. rsc.org

Under alkaline conditions, the hydrolysis of this compound is significantly accelerated due to the presence of the highly nucleophilic hydroxide (B78521) ion (OH⁻). The reaction still proceeds via an SN2 mechanism, but in this case, bond formation is considered to be more predominant in the transition state compared to neutral hydrolysis. rsc.org

The effect of substituents on the rate of alkaline hydrolysis of benzenesulfonyl chlorides can be quantified using the Hammett equation. This equation relates the reaction rate constants to the electronic properties of the substituents on the aromatic ring. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides in water, a linear Hammett plot is observed with a positive ρ-value of +1.564. rsc.org This positive value indicates that electron-withdrawing groups on the benzene ring accelerate the reaction by making the sulfur atom more electrophilic and stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups slow down the reaction.

The kinetic data for the alkaline hydrolysis of various substituted benzenesulfonyl chlorides have been systematically studied. rsc.org These studies provide a quantitative understanding of how electronic effects influence the reactivity of the sulfonyl chloride group towards nucleophilic attack by the hydroxide ion.

| Substituent (X in X-C₆H₄SO₂Cl) | k₂ (l mol⁻¹ s⁻¹) at 25°C |

| p-OCH₃ | 1.83 |

| p-CH₃ | 4.30 |

| H | 9.08 |

| p-F | 16.3 |

| m-NO₂ | 102 |

| p-NO₂ | 179 |

| o-NO₂ | 31.0 |

This table presents selected rate coefficients for the alkaline hydrolysis of substituted benzenesulfonyl chlorides in water at 25°C, illustrating the effect of substituents on reactivity. Data sourced from studies on the kinetics of hydrolysis of aromatic sulfonyl chlorides. rsc.org

The general scheme for nucleophilic catalysis by a tertiary amine (R₃N) is as follows:

ArSO₂Cl + R₃N ⇌ [ArSO₂NR₃]⁺Cl⁻ [ArSO₂NR₃]⁺Cl⁻ + 2H₂O → ArSO₃⁻ + R₃NH⁺ + HCl

The effectiveness of the tertiary amine as a catalyst is related to its basicity and steric hindrance. cdnsciencepub.com Studies on the pyridine-catalyzed hydrolysis of substituted benzenesulfonyl chlorides have shown that the reaction rates can be correlated using the Brønsted and Hammett equations. rsc.org These correlations reveal that the degree of bond formation in the transition state increases with more electron-attracting substituents in the sulfonyl chloride, while such substituents in the nucleophile (the tertiary amine) lead to increased bond stretching relative to bond formation. rsc.org

In some cases, particularly with unhindered tertiary amines, the reaction can proceed through a "vinylogous nucleophilic catalysis" pathway if the sulfonyl chloride has an appropriate structure, though this is less typical for simple aromatic sulfonyl chlorides. cdnsciencepub.com The catalytic effect of tertiary amines highlights their utility in facilitating the reactions of sulfonyl chlorides in aqueous media.

Reactivity of the Ortho-Amino Group

The presence of the amino group ortho to the sulfonyl chloride functionality in this compound introduces a second reactive site into the molecule, allowing for a distinct set of chemical transformations.

The primary amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This is a crucial step in the synthesis of azo dyes. slideshare.netunb.ca The diazotization reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. youtube.com

The general reaction for the diazotization of an arylamine is:

ArNH₂ + NaNO₂ + 2HCl → [ArN₂]⁺Cl⁻ + NaCl + 2H₂O

The resulting diazonium salt is a highly reactive electrophile and can readily undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. This electrophilic aromatic substitution reaction forms an azo compound, which is characterized by the -N=N- linkage. unb.cayoutube.com The extended conjugation provided by the azo group and the aromatic rings is responsible for the vibrant colors of these dyes.

The synthesis of an azo dye using a diazonium salt derived from an amine like this compound would follow this general pathway:

Diazotization: Formation of the 2-(chlorosulfonyl)benzenediazonium salt.

Azo Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., N,N-dimethylaniline, 2-naphthol) to produce the final azo dye.

This process is a cornerstone of the dye manufacturing industry and allows for the creation of a vast array of colors by varying the structures of the amine and the coupling component. google.com

Role in Intramolecular Cyclization and Rearrangement Processes (e.g., Truce-Smiles Rearrangement)

The structure of this compound and its derivatives is uniquely suited for facilitating intramolecular reactions, positioning it as a valuable precursor in the synthesis of complex heterocyclic systems. The ortho-relationship between the amino (or a derivatized nitrogen group) and the sulfonyl chloride group is pivotal for its participation in intramolecular cyclization and rearrangement events, most notably the Truce-Smiles rearrangement.

The Truce-Smiles rearrangement is a powerful, metal-free method for forming carbon-carbon bonds through an intramolecular nucleophilic aromatic substitution (SNAr). researchgate.netscholaris.ca In this process, a carbanion, generated on a side chain attached to the nitrogen of the sulfonamide, acts as an intramolecular nucleophile. This carbanion attacks the ipso-carbon of the benzene ring, displacing the sulfonyl group. The reaction generally proceeds through a transient, high-energy spirocyclic intermediate known as a Meisenheimer complex. researchgate.netacs.org For the rearrangement to occur, the aromatic ring must be sufficiently electron-deficient, a condition often met by introducing electron-withdrawing groups (EWGs) onto the benzenesulfonyl moiety. wikipedia.org

While this compound itself is the parent compound, research has extensively utilized its derivatives, particularly those bearing strong EWGs like nitro (NO₂) and cyano (CN) groups, to activate the ring for these transformations. researchgate.netnih.govacs.org For instance, studies have shown that N-alkylated sulfonamides derived from 2-cyano-4-nitrobenzenesulfonyl chloride readily undergo the Truce-Smiles rearrangement under basic conditions. researchgate.netresearchgate.net The carbanion, stabilized by an adjacent activating group (e.g., a cyano or carbonyl group on the N-alkyl chain), attacks the aromatic ring, leading to C-arylation. This initial rearrangement is often the first step in a tandem sequence, where subsequent spontaneous cyclizations yield intricate heterocyclic scaffolds. acs.orgnih.govacs.org

A notable application involves the reaction of amino acid esters with activated sulfonyl chlorides like 2-cyano-4-nitrobenzenesulfonyl chloride. nih.govacs.org After N-alkylation with α-haloketones, the resulting sulfonamides can be transformed into complex fused heterocycles such as imidazo[2,1-a]isoindolones through a one-pot process involving a Truce-Smiles rearrangement followed by cyclocondensation. acs.orgnih.govacs.org Similarly, this strategy has been employed to synthesize 2-amino-3-arylindoles from 2-aminobenzyl cyanide derivatives, showcasing the versatility of the intramolecular C-arylation approach. researchgate.netresearchgate.net

The following table summarizes representative findings in this area, illustrating the utility of activated 2-aminobenzenesulfonyl chloride derivatives in constructing heterocyclic systems via intramolecular rearrangements.

| Sulfonyl Chloride Precursor | Reactants | Key Process | Final Product Class | Reference |

|---|---|---|---|---|

| 2-Cyano-4-nitrobenzenesulfonyl chloride | Amino acid esters, α-haloketones | Truce-Smiles rearrangement, tandem cyclization | Imidazo[2,1-a]isoindolones | nih.govacs.org |

| 2-Cyano-4-(trifluoromethyl)benzenesulfonyl chloride | Amino acid esters, α-haloketones | Truce-Smiles rearrangement, tandem cyclization | Imidazo[2,1-a]isoindolones | researchgate.netacs.org |

| Nitrobenzenesulfonyl chlorides | 2-Aminobenzyl cyanide, various alcohols | Truce-Smiles rearrangement, spontaneous cycloaddition | 2-Amino-3-arylindoles | researchgate.netresearchgate.net |

| 4-Nitrobenzenesulfonyl chloride | Immobilized L-glutamic acid, α-haloketones | Truce-Smiles rearrangement, aldol (B89426) condensation | Tetrasubstituted pyridines | nih.gov |

Comparative Reactivity with Analogous Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride, p-Toluenesulfonyl Chloride)

The reactivity of this compound is best understood when compared to its simpler, more common analogues: benzenesulfonyl chloride and p-toluenesulfonyl chloride (TsCl). These reagents are archetypal electrophiles used primarily for the synthesis of sulfonamides and sulfonate esters by reaction with nucleophiles like amines and alcohols, respectively. wikipedia.orgwikipedia.org The primary difference in their reactivity stems from the nature of the substituent on the aromatic ring.

Benzenesulfonyl Chloride (Hinsberg's Reagent): As the parent compound, its reactivity serves as a baseline. The sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. It reacts readily with primary and secondary amines to form stable sulfonamides, a reaction that forms the basis of the Hinsberg test for distinguishing between amine classes. wikipedia.orglibretexts.org

p-Toluenesulfonyl Chloride (TsCl or Tosyl Chloride): This reagent features a methyl group at the para-position. The methyl group is weakly electron-donating through hyperconjugation and induction. This slightly increases the electron density in the ring compared to benzene, which in turn can marginally reduce the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride. However, this effect is minimal, and for most synthetic purposes, its reactivity is very similar to that of benzenesulfonyl chloride. quora.com A practical advantage of TsCl is that it is a solid at room temperature, making it easier to handle, and its derivatives (tosylates and tosylamides) are often highly crystalline, which facilitates purification. wikipedia.orgquora.com

This compound: The presence of an amino group at the ortho-position introduces significant changes to the molecule's reactivity profile.

Electronic Effects: The amino group is strongly electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the aromatic ring. This would be expected to decrease the electrophilicity of the sulfonyl chloride group compared to benzenesulfonyl chloride and p-toluenesulfonyl chloride.

Steric Hindrance: The ortho-substituent provides steric bulk around the reaction center, which may slow the rate of reaction with external nucleophiles compared to its para-substituted or unsubstituted counterparts.

Intramolecular Reactivity: The most profound difference is the potential for intramolecular reactions, as detailed in the previous section. The ortho-amino group (or its N-acylated/alkylated derivatives) is perfectly positioned to act as an internal nucleophile or to anchor a side chain that contains a nucleophilic center. This enables unique cyclization and rearrangement pathways, such as the Truce-Smiles rearrangement, that are not accessible with benzenesulfonyl chloride or p-toluenesulfonyl chloride under similar conditions. scholaris.caresearchgate.net While the latter two are workhorse reagents for intermolecular reactions, the primary synthetic value of this compound and its derivatives lies in their capacity for intramolecular transformations to build complex molecular architectures.

The following table provides a comparative overview of these three sulfonyl chlorides.

| Compound | Structure | Key Substituent Effect | Primary Reactivity Profile | Reference |

|---|---|---|---|---|

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | None (baseline) | Standard electrophile for intermolecular sulfonamide and sulfonate ester formation. | wikipedia.org |

| p-Toluenesulfonyl Chloride (TsCl) | CH₃-C₆H₄-SO₂Cl | Weakly electron-donating (p-CH₃) | Highly effective electrophile for intermolecular reactions; derivatives are often crystalline. | wikipedia.orgquora.com |

| This compound | NH₂-C₆H₄-SO₂Cl | Electron-donating (o-NH₂); proximity to reaction center | Enables unique intramolecular cyclization and rearrangement reactions (e.g., Truce-Smiles). Reactivity as an intermolecular electrophile is modified by electronic and steric effects. | scholaris.caresearchgate.net |

Derivatization Strategies and Synthetic Applications

Design and Synthesis of Sulfonamide Derivatives

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone of its chemistry. This linkage is a key structural motif in a multitude of biologically active compounds.

The synthesis of sulfonamides incorporating heterocyclic rings is a major area of focus, as these scaffolds are prevalent in medicinal chemistry. merckmillipore.com The reaction typically involves coupling an amino-substituted heterocycle with a sulfonyl chloride. merckmillipore.comnih.gov The reactivity of the aminoheterocycle can be influenced by the nature of the ring and the position of the amino group. nih.gov

A general approach involves dissolving the heterocyclic amine in a suitable solvent, such as ethanol (B145695) or pyridine (B92270), and then adding the sulfonyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov Various heterocyclic systems can be employed, including:

Thiadiazole and Thiazole: 2-Amino-benzenesulfonyl chloride analogs can be reacted with aminothiadiazoles or aminothiazoles. For instance, 2-acetylamino-5-benzylmercapto-1,3,4-thiadiazole can be converted to its corresponding sulfonyl chloride and subsequently reacted with ammonia (B1221849) to yield 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide. google.comgoogle.com

Pyrimidine: Aminopyrimidines react readily with aryl sulfonyl chlorides to produce sulfonamides that have shown anti-inflammatory and analgesic activity. nih.gov

Benzoxazole: The reaction of sulfonyl chlorides with aminobenzoxazoles can be used to generate the corresponding sulfonamides, although it may require more forcing conditions, such as prolonged heating in pyridine. nih.gov

Other Heterocycles: The strategy is broadly applicable to other five-membered aminoheterocycles like isoxazoles, oxazoles, and pyrazoles, which typically react in high yields. nih.gov A modular route to heteroaryl sulfonamides involves the in situ generation of a heterocyclic sulfonyl chloride from an organozinc reagent and 2,4,6-trichlorophenyl chlorosulfate, which is then trapped with an amine. mit.edu

The table below summarizes the synthesis of various hetaryl sulfonamides.

Table 1: Synthesis of Hetaryl Sulfonamides from Heterocyclic Amines and Aryl Sulfonyl Chlorides

| Heterocyclic Amine | Reaction Conditions | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| 5-Amino-3,4-dimethylisoxazole | Aryl sulfonyl chloride, base | Isoxazole-sulfonamide | nih.gov |

| 2-Amino-4,6-dimethylpyrimidine | Aryl sulfonyl chloride | Pyrimidine-sulfonamide | nih.gov |

| Aminobenzoxazole | Aryl sulfonyl chloride, pyridine, heat | Benzoxazole-sulfonamide | nih.gov |

| 2-Thienylzinc bromide | 1. 2,4,6-trichlorophenyl chlorosulfate2. Dimethylamine | Thiophene-sulfonamide | mit.edu |

Amino Acid Conjugates of Sulfonamides

Conjugating sulfonamides with amino acids is a strategy to create novel molecules with potential biological activity. who.intnih.gov The synthesis is typically achieved by reacting a sulfonyl chloride with the amino group of an amino acid under basic conditions. who.intcihanuniversity.edu.iq

A common procedure involves dissolving the amino acid in a basic aqueous solution (e.g., using NaOH or Na2CO3) to deprotonate the amino group, making it a more potent nucleophile. cihanuniversity.edu.iqresearchgate.net The sulfonyl chloride is then added, and the reaction pH is maintained between 8 and 10. cihanuniversity.edu.iqresearchgate.net This method has been successfully applied to various amino acids, including alanine, valine, and tryptophan, using 4-acetamidobenzenesulfonyl chloride as the sulfonylating agent. cihanuniversity.edu.iq The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final products are isolated after acidification. who.intresearchgate.net

The table below provides examples of amino acid-sulfonamide conjugates.

Table 2: Examples of Synthesized Amino Acid-Sulfonamide Conjugates

| Sulfonyl Chloride | Amino Acid | Key Reaction Condition | Resulting Conjugate | Reference(s) |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Glycine, Arginine, Lysine (B10760008) | Basic media (pH 8-10), then acidification | N-(p-toluenesulfonyl)-amino acid | who.intresearchgate.net |

| 4-Acetamidobenzenesulfonyl chloride | Alanine, Valine, Tryptophan | 2% NaOH solution, pH 8-10 | N-(4-acetamidophenylsulfonyl)-amino acid | cihanuniversity.edu.iq |

Precursors for Agrochemicals

Substituted 2-amino-benzenesulfonyl chlorides are valuable building blocks in the agrochemical industry for the synthesis of herbicides and pesticides. The unique arrangement of the amino and sulfonyl chloride groups allows for the construction of complex molecules with desired biological activities for crop protection. For example, N-arylamidine-substituted trifluoroethyl sulfide (B99878) derivatives, which have insecticidal and acaricidal properties, are prepared using intermediates derived from substituted aminobenzenesulfonyl chlorides. google.com One such intermediate, 4-amino-2-fluoro-5-[(2,2,2-trifluoroethyl)thio]benzenesulfonyl chloride, is synthesized by reacting the corresponding acetamide (B32628) with chlorosulfonic acid. google.com This highlights the role of the aminobenzenesulfonyl chloride core in creating active ingredients for agrochemical formulations.

Formation of Sulfonate Esters and Other Sulfonyl Compounds

In addition to forming sulfonamides, the sulfonyl chloride group can react with hydroxyl groups to form sulfonate esters (R-O-SO2-R'). This reaction is another important application of this compound and its derivatives.

The synthesis of O-benzenesulfonylated pyrimidines is a direct application of the reaction between a hydroxypyrimidine and a benzenesulfonyl chloride. nih.govresearchgate.net This O-benzenesulfonylation yields crystalline organic compounds such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179) (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS). nih.govresearchgate.net The synthesis is achieved by reacting the respective hydroxypyrimidine (e.g., 2-amino-6-methyl-pyrimidin-4-ol) with benzenesulfonyl chloride. researchgate.netacs.org These sulfonate ester products possess interesting structural properties, with their crystal packing stabilized by various noncovalent interactions. acs.orgnih.gov

Sulfonyl fluorides are valuable reagents in chemical biology and click chemistry due to their unique reactivity. nih.gov While this compound is a sulfonyl chloride, this class of compounds serves as a crucial intermediate in the synthesis of sulfonyl fluorides from the more common and stable sulfonic acids. nih.govrsc.org

Many modern strategies for converting sulfonic acids to sulfonyl fluorides proceed via a two-step, one-pot process where a sulfonyl chloride is formed in situ. rsc.orgrhhz.net Reagents like cyanuric chloride or a combination of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) are used to convert the sulfonic acid into the corresponding sulfonyl chloride. nih.govrhhz.net This intermediate is then immediately subjected to a chlorine-fluorine exchange reaction using a fluoride (B91410) source, such as potassium fluoride or TBAF, to yield the final sulfonyl fluoride. rhhz.netresearchgate.net This underscores the role of sulfonyl chlorides as pivotal, albeit transient, species in the broader synthesis of other important sulfonyl compounds.

Construction of Advanced Organic Architectures

The unique ortho-disposition of the amino and sulfonyl chloride groups in this compound and its derivatives, such as 2-aminobenzenesulfonamide (B1663422), provides a powerful platform for the synthesis of fused heterocyclic systems. This arrangement is ideal for intramolecular cyclization reactions, leading to the formation of diverse and complex organic scaffolds.

Synthesis of Polycyclic and Heterocyclic Ring Systems

While this compound is a key precursor for many sulfonamide-based compounds, its direct application in the synthesis of certain popular heterocycles like 2-aminoindoles and quinoline-4-carbonitriles is not extensively documented, with syntheses for these systems often proceeding through alternative precursors researchgate.netresearchgate.netrsc.orgpharmaguideline.com. However, its derivative, 2-aminobenzenesulfonamide, is a well-established starting material for other important heterocyclic structures, including benzothiadiazines and quinazolinones.

For instance, a one-pot synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides has been developed through the oxidative condensation of 2-aminobenzenesulfonamide with benzylamines, catalyzed by iron arabjchem.org. This method is noted for its high efficiency and broad substrate tolerance under moderate conditions, using air as a green oxidant arabjchem.org. Similarly, metal-free oxidative cyclization of 2-aminobenzenesulfonamide with primary alcohols serves as a pathway to quinazolinone analogues jst.go.jp. The synthesis of pyrimidoindoles has also been noted via palladium-catalyzed amidation and subsequent cyclization reactions researchgate.netacs.org.

Further demonstrating the utility of this scaffold, a copper-catalyzed tandem cyclization of ynamides with derivatives of 2-aminobenzenesulfonamide has been used to create triazolo-1,2,4-benzothiadiazine-1,1-dioxides acs.org.

| Starting Material | Reagents | Resulting Heterocycle | Key Features | Citation |

|---|---|---|---|---|

| 2-Aminobenzenesulfonamide | Benzylamines, Iron Catalyst, Air | 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides | Efficient, one-pot, uses air as oxidant | arabjchem.org |

| 2-Aminobenzenesulfonamide | Primary Alcohols | Quinazolinone Analogues | Metal-free oxidative cyclization | jst.go.jp |

| 2-Aminobenzenesulfonamide Derivative | Ynamides, Copper Catalyst | Triazolo-1,2,4-benzothiadiazine-1,1-dioxides | Tandem cyclization reaction | acs.org |

Application in Cascade and Rearrangement Reactions

The reactivity of this compound derivatives is well-suited for cascade and rearrangement reactions, enabling the rapid assembly of complex molecules from simple precursors. These reactions often construct multiple rings and stereocenters in a single, efficient operation.

A notable example involves the intramolecular cyclization rearrangement of a 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide intermediate, which is prepared from a chloroacetamide derivative of a benzenesulfonamide. This rearrangement reaction efficiently yields a thiazole-containing sulfonamide scaffold, which has been explored for its biological activity rsc.org.

More complex cascade sequences have been developed using specialized derivatives. A review by Kyosuke Kaneda highlights the synthesis and use of 2-aminobenzenesulfonamide-containing cyclononyne (B1203973) (ABSACN) nih.govresearchgate.net. This multifunctional cycloalkyne agent participates in sequential Nicholas and Pauson-Khand reactions to build unique polyheterocyclic compounds nih.govresearchgate.net. Such cascade processes are highly valuable in synthetic chemistry as they increase molecular complexity in a step-economical fashion nih.gov.

| Precursor Type | Reaction Type | Product Class | Significance | Citation |

|---|---|---|---|---|

| Chloroacetamide derivative of benzenesulfonamide | Intramolecular Cyclization Rearrangement | Thiazole-containing sulfonamides | Forms heterocyclic systems with potential biological activity | rsc.org |

| 2-Aminobenzenesulfonamide-containing cyclononyne (ABSACN) | Sequential Nicholas and Pauson-Khand Reactions | Polyheterocyclic compounds | Builds complex molecular architecture in a cascade process | nih.govresearchgate.net |

Modification of Biomolecules as Research Probes

The sulfonyl chloride group is a reactive electrophile that readily forms stable covalent bonds with nucleophilic residues on biomolecules, such as the primary amino groups of lysine residues in proteins smolecule.comontosight.ai. This reactivity makes this compound and its analogues valuable reagents for the chemical modification of proteins and other biomolecules, enabling their use as research probes.

A classic example of this principle is the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which, like this compound, reacts with amines to yield highly fluorescent sulfonamide adducts. These fluorescently labeled biomolecules are instrumental in studying protein folding, dynamics, and amino acid analysis wikipedia.org.

More targeted probes have been developed from benzenesulfonyl chloride scaffolds. For instance, p-(2-acetamidoethyl)benzenesulphonyl chloride has been utilized to label proteins to investigate protein-protein interactions and enzymatic activity ontosight.ai. In a highly specific application, derivatives of benzenesulfonyl chloride have been used to synthesize antagonist ligands for biophysical studies of receptors. An example is the synthesis of [N-Benzyloxycarbonyl-O-(4-aminobenzenesulfonyl)-L-tyrosyl]Boc-piperazine, a molecular probe designed to target P2X7 receptors nih.gov. Furthermore, the conversion of sulfonyl chlorides to sulfonyl fluorides provides access to probes used in fragment-based screening and target identification in chemical biology researchgate.net.

| Reagent/Derivative | Application | Mechanism of Action | Research Area | Citation |

|---|---|---|---|---|

| General Sulfonyl Chlorides | Protein labeling | Reacts with nucleophilic amino acid residues (e.g., lysine) | Protein interaction and enzyme activity studies | smolecule.comontosight.ai |

| p-(2-Acetamidoethyl)benzenesulphonyl chloride | Protein labeling | Covalent modification of proteins | Biochemical assays and interaction studies | ontosight.ai |

| [N-Benzyloxycarbonyl-O-(4-aminobenzenesulfonyl)-L-tyrosyl]Boc-piperazine | Receptor antagonist probe | Designed ligand for specific receptor binding | Biophysical characterization of P2X7 receptors | nih.gov |

| Sulfonyl Fluoride Derivatives | Fragment screening probes | Covalent labeling for target identification | Chemical biology and drug discovery | researchgate.net |

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-Amino-benzenesulfonyl chloride by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing nature of the sulfonyl chloride group. The protons of the amino group may appear as a broad singlet.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The aromatic carbons of this compound will show distinct signals, with their chemical shifts influenced by the attached amino and sulfonyl chloride groups.

Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Data for Benzenesulfonyl Derivatives

| Compound | Solvent | ¹H-NMR Chemical Shifts (ppm) | ¹³C-NMR Chemical Shifts (ppm) |

| 2-Nitrobenzenesulfonyl chloride | CDCl₃ | A 8.271, B 7.953, C 7.91, D 7.89 | Not specified |

| 4-(Acetylamino)benzenesulfonyl Chloride | CDCl₃ | Conforms to structure | Not specified |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nist.gov For this compound, the IR spectrum is expected to show key absorption bands corresponding to the amino (N-H) and sulfonyl chloride (S=O) groups.

The sulfonyl group will exhibit strong, characteristic symmetric and asymmetric stretching vibrations. The N-H stretching vibrations of the primary amine will also be prominent. In related sulfonamides, absorption bands for SO₂N groups are observed at 1173-1185 cm⁻¹ and 1338-1345 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for Sulfonamides

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| S=O Stretch (Asymmetric) | 1300-1400 |

| S=O Stretch (Symmetric) | 1150-1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular weight of this compound is 191.64 g/mol . nih.gov

Upon ionization, the molecule fragments in a predictable manner. A common fragmentation pathway for aromatic sulfonamides involves the loss of a neutral sulfur dioxide (SO₂) molecule. nist.govresearchgate.net In the case of this compound, this would lead to the formation of an anilide anion. nist.gov The fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound. For example, in the mass spectrum of N-benzoyl aromatic sulfonamides, the phenoxide ion (C₆H₅O⁻, m/z 93.0343) is often the principal product ion. nist.gov The fragmentation of derivatized amino acids, such as butyl esters, often involves the loss of butyl formate (B1220265) (102 Da). osu.edu

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn verifies its empirical and molecular formula. For this compound (C₆H₆ClNO₂S), the theoretical elemental composition can be calculated and compared with experimental values to confirm the purity of the sample. For example, a certificate of analysis for a related compound, 4-(Acetylamino)benzenesulfonyl Chloride, shows a calculated composition of %C: 41.12, %H: 3.45, %N: 5.99, which compares well with the found values of %C: 41.02, %H: 3.19, %N: 6.00. lgcstandards.com

Thin-Layer Chromatography (TLC) for Reaction Completion Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. itwreagents.comwisc.edu By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting material (this compound) and the appearance of the product can be observed. wisc.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions. libretexts.org This allows for the qualitative assessment of reaction completion and the identification of the components in the reaction mixture. libretexts.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Green Chemistry Approaches for Synthesis and Derivatization

The imperative for sustainable chemical manufacturing is driving the development of environmentally benign methods for the synthesis and derivatization of 2-Amino-benzenesulfonyl chloride. A significant focus lies in replacing harsh and hazardous reagents traditionally used in chlorosulfonation with greener alternatives. mdpi.com Researchers are actively exploring methods that utilize water as a solvent, a significant departure from conventional processes that often rely on volatile organic compounds. sci-hub.sersc.org

One promising avenue involves the use of reagents like Oxone in combination with alkali metal chlorides (KX) in aqueous media for the oxyhalogenation of thiols and disulfides to generate sulfonyl chlorides. rsc.org Additionally, the use of a hydrogen peroxide and thionyl chloride combination presents a highly reactive system for the oxidative conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org These aqueous-based methods not only reduce the environmental footprint but also simplify product isolation and purification. sci-hub.segoogle.com The development of solvent-free reaction conditions, such as the synthesis of quinoxaline (B1680401) sulfonamides under neat conditions, further exemplifies the push towards greener protocols. sci-hub.se

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Solvent | Often volatile organic compounds | Water, or solvent-free conditions sci-hub.sersc.org |

| Reagents | Chlorosulfonic acid, phosphorus oxychloride, thionyl chloride | Oxone-KX, H2O2/SOCl2, N-chlorosuccinimide rsc.orgorganic-chemistry.org |

| Conditions | Often requires elevated temperatures (reflux) | Often proceeds at room temperature sci-hub.sersc.org |

| Byproducts | Acidic waste streams | Simpler, often water-soluble byproducts |

| Safety | Use of corrosive and hazardous materials mdpi.com | Milder and safer reagents |

Exploration of Underutilized Reactivity Pathways and Chemo-selectivity Control

Beyond its established role in forming sulfonamides and sulfonate esters, researchers are investigating the untapped reactive potential of this compound. The dual functionality of the amino and sulfonyl chloride groups presents opportunities for complex molecular architectures through carefully controlled reactions.

A key area of future research is the fine-tuning of chemo-selectivity in reactions involving this compound. The relative reactivity of the amino and sulfonyl chloride groups can be modulated by the choice of reagents and reaction conditions. mdpi.com For instance, the amino group, being more nucleophilic than a sulfonamide, can react preferentially. mdpi.comnih.gov This selectivity allows for sequential reactions, first at the amino group and then at the sulfonamide position, to create asymmetrically branched structures. mdpi.comnih.gov The nature of the base used in the reaction can also dictate the outcome, leading to either sulfonamides or sulfonimides. mdpi.com Understanding and controlling these subtle reactivity differences will enable the synthesis of a wider array of complex molecules with precise structural features. nih.gov

Rational Design of New Derivations with Tunable Reactivity and Specific Synthetic Utilities

The future of this compound lies in the rational design of new derivatives with tailored properties for specific applications. By strategically modifying the core structure, chemists can fine-tune the reactivity and introduce new functionalities. This approach moves beyond serendipitous discovery towards a more deliberate and purpose-driven synthesis of novel compounds. soton.ac.uk

The design of libraries of sulfonamides, for example, allows for the systematic exploration of structure-activity relationships, which is crucial in drug discovery. soton.ac.uk By incorporating different substituents onto the aromatic ring or by reacting this compound with a diverse set of amines and alcohols, a vast chemical space can be explored. ontosight.ainih.gov This rational design process is being applied to create new bioactive molecules, including potential anticancer and antimicrobial agents. researchgate.net The synthesis of N-sulfonyl homoserine lactone derivatives as quorum sensing inhibitors is a prime example of how targeted design can lead to compounds with specific biological activities. nih.gov

Advanced Computational Modeling for Precise Reaction Pathway Prediction and Material Design

Computational chemistry is emerging as a powerful tool to guide and accelerate research on this compound. Density Functional Theory (DFT) calculations, for instance, can predict the reactivity of the compound in nucleophilic substitution reactions by modeling the electrophilicity at the sulfur center. Such computational models can also identify the most probable sites for nucleophilic attack.

Quantum-chemical calculations can provide insights into the electronic structure of derivatives, which helps in understanding their kinetic behavior and reaction mechanisms. ldubgd.edu.ua This predictive power allows researchers to screen virtual libraries of compounds and prioritize synthetic targets, saving significant time and resources. Furthermore, computational modeling is instrumental in the rational design of new materials, predicting how structural modifications will influence the properties of the resulting molecules. researchgate.net

Table 2: Applications of Computational Modeling

| Modeling Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Predicting reactivity in nucleophilic substitutions | Electrophilicity, reactive sites |

| Quantum-Chemical Calculations | Understanding electronic structure and reaction kinetics | Charge density, kinetic behavior ldubgd.edu.ua |

| Molecular Docking | Evaluating potential biological activity | Binding energy, protein-ligand interactions researchgate.net |

Integration of Flow Chemistry and Automation in Synthetic Protocols

To meet the demands of modern chemical production, the synthesis of this compound and its derivatives is being adapted to flow chemistry and automated systems. mdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher spacetime yields. mdpi.comseqens.com The smaller reaction volumes and superior heat and mass transfer in flow reactors are particularly beneficial for managing the hazards associated with chlorosulfonation reactions. mdpi.com

Automated continuous manufacturing systems, incorporating real-time monitoring and feedback control, are being developed to produce aryl sulfonyl chlorides on a larger scale with improved consistency and reliability. mdpi.com The integration of automation not only streamlines the production process but also facilitates the rapid optimization of reaction conditions. This shift towards continuous manufacturing is seen as a key step in making the synthesis of these important compounds more efficient, safer, and economically competitive. mdpi.comseqens.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-benzenesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves chlorosulfonation of 2-aminobenzenesulfonic acid using chlorosulfonic acid (ClSO₃H) and sodium chloride (NaCl) under controlled heating (150°C for ~2 hours). Reaction efficiency depends on stoichiometric ratios (10–20 parts ClSO₃H per part substrate) and gradual reagent addition to minimize side reactions like over-sulfonation . Post-synthesis, the product is isolated via filtration after quenching in ice water. Purity is enhanced by recrystallization from non-polar solvents.

Q. How should this compound be stored to ensure stability, and what are its key degradation risks?

- Methodological Answer : Store under inert gas (argon) in a cool, dry, and ventilated environment to prevent hydrolysis. Degradation risks include reactivity with moisture (yielding sulfonic acid derivatives) and glass surfaces due to acidic byproducts (e.g., HCl or HF release in related compounds). Use glassware with PTFE linings and avoid prolonged exposure to air .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonyl chloride group integration.

- FT-IR : Identify S=O stretching (~1360–1180 cm⁻¹) and N–H stretches (~3300–3500 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (C₆H₆ClNO₂S) and purity.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to avoid skin/eye contact (corrosive Category 1B hazard). In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention. Avoid dust formation via wet handling or closed systems .

Advanced Research Questions

Q. How can side products like disulfonyl chlorides be minimized during synthesis, and what analytical methods detect them?

- Methodological Answer : Side products arise from over-chlorosulfonation at multiple positions. Optimize reaction time and temperature (e.g., <2 hours at 150°C) to limit secondary sulfonation. Analyze via HPLC-MS or TLC (silica gel, hexane/ethyl acetate eluent) to detect disulfonyl chloride impurities. Recrystallization or column chromatography (silica, gradient elution) removes these byproducts .

Q. What computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electrophilicity at the sulfur center. Fukui indices identify reactive sites for nucleophilic attack (e.g., by amines). Solvent effects (dielectric constant) are modeled using PCM to simulate reaction environments. Validate predictions with kinetic studies (e.g., Hammett plots) .

Q. How do steric and electronic effects of the amino group influence sulfonamide formation kinetics?

- Methodological Answer : The amino group’s electron-donating resonance (+M effect) activates the sulfonyl chloride toward nucleophilic substitution but may sterically hinder bulkier amines. Kinetic studies (UV-Vis monitoring or stopped-flow techniques) under varying pH and amine concentrations (pseudo-first-order conditions) quantify rate constants. Compare with Hammett σ values for substituent effects .

Q. What eco-toxicological assessments are recommended for this compound derivatives?

- Methodological Answer : Use in silico tools (ECOSAR, TEST) to predict aquatic toxicity. Experimentally, perform Daphnia magna acute toxicity assays (OECD 202) and biodegradability tests (OECD 301B). Monitor sulfonic acid metabolites via LC-MS/MS. Collaborate with certified waste management services for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。